N-ε-苯甲酰-L-赖氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

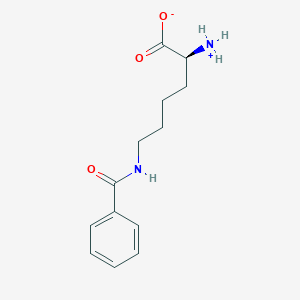

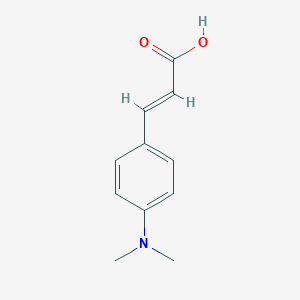

(S)-2-Amino-6-benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-6-benzamidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-6-benzamidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

赖氨酸残基的翻译后修饰 (PTMs)

N-ε-苯甲酰-L-赖氨酸在赖氨酸残基的 PTMs 中起着重要作用,这些 PTMs 是基因表达、蛋白质-蛋白质相互作用以及蛋白质定位和降解的主要调节剂 .

表观遗传标记

组蛋白赖氨酸苯甲酰化,一个涉及 N-ε-苯甲酰-L-赖氨酸的过程,是一种最近发现的与活性转录相关的表观遗传标记 . 这在生理学上与组蛋白乙酰化不同 .

Sirtuin 脱苯甲酰化研究

N-ε-苯甲酰-L-赖氨酸可以被遗传编码到大肠杆菌和哺乳动物细胞的重组蛋白中。 这使得可以修饰组蛋白并分析 sirtuin 脱苯甲酰酶活性 .

基因调控

治疗应用

苯甲酸钠与苯甲酰化有关,它具有各种生物活性,如抗炎和免疫调节活性,以及神经保护作用。 它在多发性硬化症和癌症中也具有潜在的治疗应用 .

蛋白质结构调控

涉及 N-ε-苯甲酰-L-赖氨酸的翻译后修饰 (PTMs) 可以调节蛋白质结构、功能和蛋白质-蛋白质相互作用,从而影响蛋白质的生物学过程和命运 .

作用机制

Target of Action

N-epsilon-Benzoyl-L-lysine, also known as (2S)-2-amino-6-benzamidohexanoic acid or (S)-2-Amino-6-benzamidohexanoic acid, primarily targets histone proteins . Histone proteins play a crucial role in the organization and regulation of DNA, thereby influencing gene expression.

Mode of Action

This compound interacts with its targets through a process known as lysine ε-N-benzoylation . This is a post-translational modification (PTM) that occurs on histone proteins . The compound is genetically encoded into recombinant proteins in E. coli and mammalian cells, and applied for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Biochemical Pathways

The affected biochemical pathway involves the regulation of gene expression, protein-protein interactions, and protein localization and degradation . Histone lysine benzoylation is associated with active transcription and has physiological relevance distinct from histone acetylation . It can be regulated by debenzoylation of sirtuin 2 (SIRT2) .

Result of Action

The result of the action of N-epsilon-Benzoyl-L-lysine is the modification of histone proteins, which influences gene expression . This can have downstream effects on various cellular processes, potentially influencing cell function and behavior.

生化分析

Biochemical Properties

The role of N-epsilon-Benzoyl-L-lysine in biochemical reactions is significant. It interacts with enzymes, proteins, and other biomolecules, particularly in the context of histone proteins . The nature of these interactions involves the modification of histone proteins and the analysis of sirtuin debenzoylase activity .

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-epsilon-Benzoyl-L-lysine involves its role as a PTM on histone proteins . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-epsilon-Benzoyl-L-lysine is involved in the metabolic pathways related to the modification of histone proteins . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

(2S)-2-amino-6-benzamidohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924013 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-46-1 |

Source

|

| Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)